N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide, commonly known as CPG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPG belongs to the family of glycine transporter 1 (GlyT1) inhibitors, which are known to have a positive impact on various neurological and psychiatric disorders.
Mechanism of Action
CPG works by inhibiting the reuptake of glycine, an important neurotransmitter that plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. By inhibiting the reuptake of glycine, CPG enhances the activity of NMDA receptors, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPG has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced activity of NMDA receptors, and improved cognitive function. CPG has also been shown to reduce anxiety and depression, alleviate symptoms of schizophrenia, and improve pain management.
Advantages and Limitations for Lab Experiments
CPG has several advantages for lab experiments, including its ability to enhance the activity of NMDA receptors, improve cognitive function, and reduce anxiety and depression. However, there are also limitations to using CPG in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on CPG, including its potential use in the treatment of drug addiction, pain management, and other neurological and psychiatric disorders. Further research is needed to determine the safety and efficacy of CPG, as well as its potential side effects and interactions with other drugs. Additionally, research is needed to develop new and improved N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide inhibitors that may have greater therapeutic potential than CPG.
Scientific Research Applications
CPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide inhibitors like CPG have been shown to improve cognitive function, reduce anxiety and depression, and alleviate symptoms of schizophrenia. CPG has also been studied for its potential use in the treatment of drug addiction and pain management.
properties
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-2-19-16(21)11-20(14-5-3-4-13(18)10-14)24(22,23)15-8-6-12(17)7-9-15/h3-10H,2,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBIYUCINYZGKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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